molecular formula C16H14N2O2 B14731393 1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione CAS No. 5973-20-6

1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione

Cat. No.: B14731393
CAS No.: 5973-20-6
M. Wt: 266.29 g/mol
InChI Key: BZJHEQQAJDSYGZ-UHFFFAOYSA-N
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Description

1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family This compound is characterized by a benzene ring fused to a diazepine ring, which contains nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of isatoic anhydride with an α-amino ester to form the core structure of the benzodiazepine. Potassium carbonate is often used as a base for selective alkylation at the N1 position, while lithiated 2-ethylacetanilide is used for N4 alkylation .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which allows for efficient and scalable production. This method involves the use of aminobenzophenones as starting materials, followed by a series of reactions including acylation and intramolecular cyclization .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated benzodiazepine derivatives.

Scientific Research Applications

1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the expression of the oncogene c-Myc by preventing the formation of polysomes, thereby inhibiting protein synthesis . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione is unique due to its specific substitution pattern and its potential as an anticancer agent. Unlike other benzodiazepines primarily used for their anxiolytic and sedative properties, this compound’s ability to inhibit protein synthesis and induce apoptosis in cancer cells sets it apart.

Properties

CAS No.

5973-20-6

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

1-benzyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C16H14N2O2/c19-15-10-17-16(20)13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20)

InChI Key

BZJHEQQAJDSYGZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2C(=O)N1)CC3=CC=CC=C3

Origin of Product

United States

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